
2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms, ending with an aldehyde group. This compound belongs to the class of polyethers and is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al typically involves the stepwise addition of ethylene oxide to a suitable initiator, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The process involves the continuous addition of ethylene oxide to the initiator, followed by in-line oxidation to form the aldehyde group.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo further oxidation to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polyether compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a biocompatible material in medical devices and implants.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism by which 2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al exerts its effects is primarily through its ability to interact with other molecules via hydrogen bonding and van der Waals forces. The polyether chain can form stable complexes with various molecules, enhancing their solubility and stability. The aldehyde group can also participate in various chemical reactions, allowing for further functionalization of the compound.
Comparación Con Compuestos Similares
2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al is unique due to its terminal aldehyde group, which allows for a wide range of chemical modifications and applications. The presence of multiple ether linkages in the chain also imparts flexibility and solubility properties that are advantageous in various applications.
Propiedades
Fórmula molecular |
C25H50O13 |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C25H50O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2H,3-25H2,1H3 |
Clave InChI |
FENPZNMMRVMXTD-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



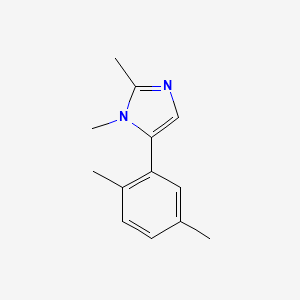
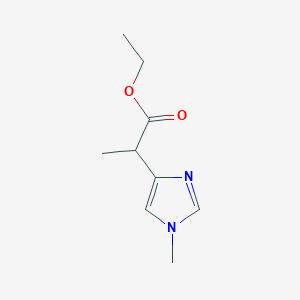
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-ethyloxane-3,4,5-triol](/img/structure/B15198369.png)


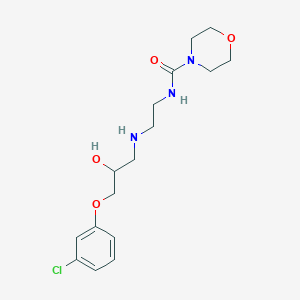

![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)

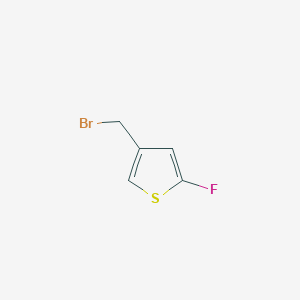
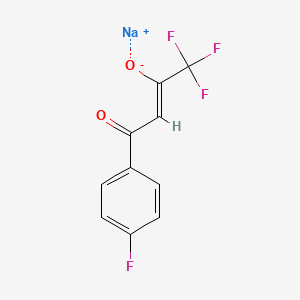
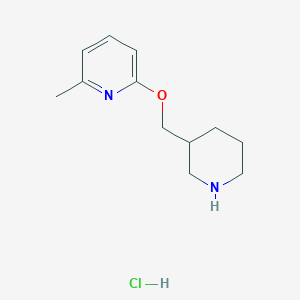
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
